molecular formula C12H6Cl2N2OS B2655486 5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 339369-75-4

5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2655486
M. Wt: 297.15
InChI Key: YQIFSPQAKDSBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential therapeutic applications. It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities .


Synthesis Analysis

Thieno[2,3-d]pyrimidin-4-one derivatives, including “5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one”, can be synthesized by reacting certain precursors with different aldehydes in the presence of a catalytic amount of concentrated HCl and in dry DMF .


Molecular Structure Analysis

The molecular structure of “5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one” is characterized by a thieno[2,3-d]pyrimidin-4-one core with a 2,4-dichlorophenyl group attached. This structure is similar to other thieno[2,3-d]pyrimidin-4-one derivatives .

Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts play a crucial role in synthesizing pyranopyrimidine scaffolds, which are precursors for medicinal and pharmaceutical applications due to their bioavailability and broader synthetic applications. The use of organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents has been emphasized for the development of substituted pyranopyrimidine derivatives through one-pot multicomponent reactions. This approach underlines the importance of catalytic diversity in synthesizing complex organic compounds for potential therapeutic use (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials from Pyrimidine Derivatives

Quinazolines and pyrimidines, including derivatives structurally related to 5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, have shown significant promise in the development of optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have been valuable for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This area of research underscores the versatility of pyrimidine derivatives beyond their biological activities, extending into the realm of materials science and engineering (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticancer Applications

The structural framework of pyrimidine derivatives, closely related to 5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, has been extensively studied for anticancer applications. Pyrimidine-based compounds exhibit diverse pharmacological activities, including anticancer effects. The synthesis and modification of pyrimidine derivatives have led to compounds with potential as anticancer agents, highlighting the critical role of the pyrimidine core in drug development (Kaur, Kaur, Sharma, Singh, Mehndiratta, Bedi, & Nepali, 2014).

Anti-inflammatory Activities

Research on substituted tetrahydropyrimidine derivatives has revealed their potential in exhibiting in-vitro anti-inflammatory activities. The synthetic strategies and pharmacological evaluations of these compounds have contributed to the understanding of pyrimidine derivatives as promising candidates for anti-inflammatory drug design. This area of study is particularly relevant for developing new therapeutic agents targeting inflammation-related diseases (Gondkar, Deshmukh, & Chaudhari, 2013).

Safety And Hazards

The safety and hazards associated with “5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one” are not explicitly stated in the literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for research on “5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one” could include further studies on its potential therapeutic applications, particularly as an inhibitor of PI3K. Additionally, more research could be done to explore its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name

5-(2,4-dichlorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2OS/c13-6-1-2-7(9(14)3-6)8-4-18-12-10(8)11(17)15-5-16-12/h1-5H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIFSPQAKDSBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC3=C2C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

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